
1,3-Dichloropropane-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloropropane-2-sulfonyl chloride is an organic compound with a CAS Number of 36809-65-1 . It has a molecular weight of 211.5 and its chemical formula is C3H5Cl3O2S . It is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-carbon chain with two chlorine atoms attached to the first and third carbons and a sulfonyl chloride group attached to the second carbon .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 211.5 and its chemical formula is C3H5Cl3O2S .Applications De Recherche Scientifique
Nanotechnology and Catalysis : A novel nanosized N-sulfonated Brönsted acidic catalyst was developed using different types of methods, including FT-IR, NMR, mass, XRD, TGA, SEM, and AFM analysis. This catalyst, characterized for its efficient use in the one-pot synthesis of hexahydroquinolines, demonstrates the versatility of sulfonyl chloride derivatives in catalysis and nanotechnology applications (Goli-Jolodar, Shirini, & Seddighi, 2016).
Organic Synthesis : 1,3-Dichloropropane-2-sulfonyl chloride and similar compounds are used as nucleophilic sulfoalkylation reagents. These reagents are critical in enhancing the hydrophilicity of polymers and proteins, showcasing their importance in organic synthesis (Adamczyk, Chen, & Mattingly, 2001).
Agricultural Chemistry : In agricultural chemistry, the interaction of chlorinated fumigants like 1,3-dichloropropene with hydrogen sulfide species has been studied. This research is crucial for understanding the environmental impact and transformation of these fumigants in soil (Zheng, Yates, Papiernik, Guo, & Gan, 2006).
Environmental Science : Research into the degradation of chlorinated organics like 1,2-dichloroethane reveals the potential of advanced reduction processes (ARPs) in environmental remediation. This includes studying the kinetics and mechanisms of degradation under various conditions, which is pivotal for environmental science applications (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).
Pharmaceutical Chemistry : In pharmaceutical chemistry, sulfonyl chloride derivatives are used as reagents for the synthesis of complex organic compounds. For instance, their role in the nucleophilic substitutions of 1-alkenylcyclopropyl esters is significant for the development of new pharmaceuticals (Stolle, Ollivier, Piras, Salaün, & Meijere, 1992).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as 1,2,3-trichloropropane are known to interact with various biochemical entities in the environment .
Mode of Action
It’s worth noting that halogenated aliphatic compounds like this one typically undergo reductive dechlorination in environments with relatively anoxic and/or reducing conditions .
Biochemical Pathways
Related compounds such as 1,2,3-trichloropropane are known to undergo reductive dechlorination, which can include hydrogenolysis and dehydrohalogenation . The relative significance of these processes depends on various structural and energetic factors .
Result of Action
Similar compounds are known to interact with various biochemical entities, leading to a range of potential effects .
Action Environment
The action, efficacy, and stability of 1,3-Dichloropropane-2-sulfonyl chloride can be influenced by various environmental factors. For instance, the degradation of similar halogenated aliphatic compounds is known to occur in groundwater or other environments with relatively anoxic and/or reducing conditions .
Propriétés
IUPAC Name |
1,3-dichloropropane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3O2S/c4-1-3(2-5)9(6,7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLQTOLSPYYWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2886873.png)
![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2886874.png)

![5-(4-Methylpiperazin-1-yl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2886876.png)
![(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886878.png)

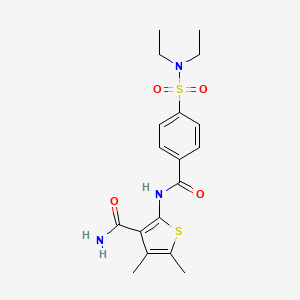
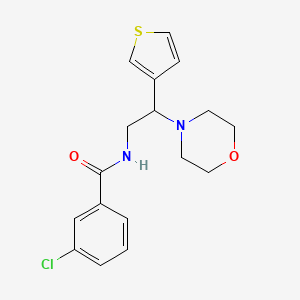

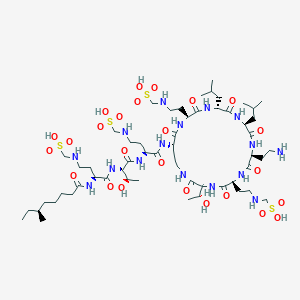
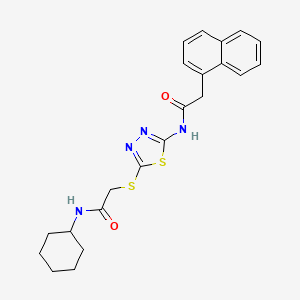
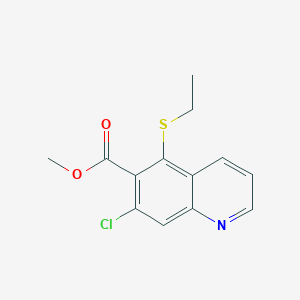
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2886892.png)
![5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2886893.png)